molecular formula C14H13NO3 B11870203 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 50743-25-4

7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11870203
CAS No.: 50743-25-4
M. Wt: 243.26 g/mol
InChI Key: YBWQJXKAZBKKBO-UHFFFAOYSA-N
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Description

7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, an oxo group at the 4th position, and a carbonitrile group at the 3rd position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the reaction of 4-oxo-4H-1-benzopyran-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group is introduced at the 7th position of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as ammonia, primary amines, hydrazines, and hydroxylamine are commonly used.

    Cycloaddition: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) iodide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to the presence of the butoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

50743-25-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

7-butoxy-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3

InChI Key

YBWQJXKAZBKKBO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N

Origin of Product

United States

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